molecular formula C15H25NO4S2 B2397126 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide CAS No. 1396888-88-2

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide

Cat. No.: B2397126
CAS No.: 1396888-88-2
M. Wt: 347.49
InChI Key: RMLLDFKZRVDPPH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a propoxybenzene ring, and a hydroxy-methyl-thio butyl chain. Its distinct molecular configuration makes it a subject of interest for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of 2-methyl-4-(methylthio)butanol with appropriate reagents to introduce the hydroxy group.

    Attachment of the Propoxybenzene Ring: The hydroxy-methyl-thio butyl chain is then reacted with 4-propoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and methylthio groups may also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide
  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propoxybenzene ring and sulfonamide group make it particularly interesting for studies related to enzyme inhibition and molecular interactions.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4S2/c1-4-10-20-13-5-7-14(8-6-13)22(18,19)16-12-15(2,17)9-11-21-3/h5-8,16-17H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLLDFKZRVDPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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